Methyl 3-ethylpyrrolidine-2-carboxylate
Description
Methyl 3-ethylpyrrolidine-2-carboxylate (CAS: 171232-79-4) is a pyrrolidine derivative characterized by a five-membered saturated ring with an ethyl substituent at position 3 and a methyl ester group at position 2. Its molecular formula is C₈H₁₅NO₂, and the hydrochloride salt form has a molecular weight of 193.67 g/mol . Its stereochemistry, particularly the (2S,3S) configuration in the hydrochloride form, is critical for interactions in biological systems .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 3-ethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-4-5-9-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
AVIDDEJFXYOMDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Detailed Multi-step Synthesis (Based on CN111072543B Patent)
A comprehensive synthetic route to (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid derivatives, closely related to this compound, involves the following steps:
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Nucleophilic substitution | Glycine ethyl ester, halogenated reagent, triethylamine | Compound 1 (e.g., ethyl ester intermediate) |
| 2 | Michael addition (closed-loop) | Compound 1, ethyl acrylate, lithium tert-butoxide | Compound 2 |
| 3 | Nucleophilic substitution | Compound 2 | Compound 3 |
| 4 | Coupling reaction | Compound 3, vinyl boron anhydride pyridine complex, Pd(OAc)2, K2CO3, N2 atmosphere | Compound 4 |
| 5 | Catalytic hydrogenation | Compound 4, triethylamine, ruthenium catalyst | Compound 5 |
| 6 | Hydrolysis and deprotection | Compound 5 | Target compound (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid |
Example Reaction Conditions for Step 1:
- Glycine ethyl ester (73.8 g) dissolved in dichloromethane (500 mL).
- Triethylamine (144.8 g) added dropwise at 0 °C.
- Methyl chloroformate (74.52 g) added dropwise.
- Reaction warmed to room temperature and stirred for 3 hours.
- Workup with 1M HCl, washing with saturated saline and water.
- Drying over anhydrous sodium sulfate, filtration, and solvent removal under reduced pressure.
This method yields Compound 1, which proceeds to subsequent steps without further purification.
Alternative Synthesis via Cyclization of Ethylamine Derivatives
Another preparation approach involves:
- Reaction of ethylamine with carboxylic acid derivatives to form precursors.
- Cyclization of these precursors to form the pyrrolidine ring.
- Subsequent esterification to yield this compound.
This method emphasizes stereochemical control to obtain specific enantiomers such as methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate; hydrochloride, which is important for biological activity.
Comparative Data Table of Key Preparation Methods
Research Findings and Notes
- The multi-step synthesis described in CN111072543B patent provides a robust and scalable route to chiral pyrrolidine carboxylic acids, including methyl esters, with high stereoselectivity.
- The use of palladium-catalyzed coupling and ruthenium-catalyzed hydrogenation steps is critical for functional group transformations and stereochemical integrity.
- Cyclization methods starting from ethylamine derivatives offer a more direct approach but require careful control of stereochemistry to ensure biologically relevant isomers.
- Both methods utilize commercially available reagents and standard laboratory techniques, making them accessible for research and industrial applications.
- No direct synthesis methods from α-bromoketones or hydrazones were found specifically for this compound, indicating the nucleophilic substitution and cyclization approaches are preferred.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-ethylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 3-ethylpyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-ethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of methyl 3-ethylpyrrolidine-2-carboxylate vary in substituents, ring saturation, and functional groups, leading to differences in physicochemical properties and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Research Findings
Impact of Substituents on Reactivity The oxo group in analogs like ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate introduces polarity, making these compounds more reactive in nucleophilic additions compared to the non-oxo target compound . Electron-withdrawing groups (e.g., Cl, CF₃ in pyridine derivatives) reduce electron density at the ester carbonyl, slowing hydrolysis but enhancing electrophilic substitution reactions .
Steric and Stereochemical Effects
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., in CAS 90609-07-7) exhibit slower enzymatic hydrolysis than methyl esters, impacting drug bioavailability .
- Stereochemistry : The (2S,3S) configuration in the hydrochloride salt of the target compound improves binding affinity to biological targets compared to racemic mixtures .
Biological Activity
- Pyrrolidine analogs with aryl substituents (e.g., benzoyloxy groups in ) show enhanced antimicrobial activity due to increased membrane interaction .
- Pyridine-based esters (e.g., CAS 271597-75-2) are often used in coordination chemistry for ligand synthesis, leveraging their aromatic π-system .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
